molecular formula C23H23FN4O B11007855 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B11007855
M. Wt: 390.5 g/mol
InChI Key: NEGAJIOUESHZIL-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a synthetic small molecule characterized by a pyrazole-carboxamide core substituted with a phenyl group at position 1, an isopropyl group at position 3, and a 5-fluoroindole-ethyl moiety linked via the carboxamide group. This compound’s structure combines features of indole derivatives, known for their pharmacological relevance (e.g., serotonin receptor modulation), and pyrazole-based scaffolds, which are prevalent in kinase inhibitors and enzyme modulators .

Properties

Molecular Formula

C23H23FN4O

Molecular Weight

390.5 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C23H23FN4O/c1-15(2)21-13-22(28(27-21)18-6-4-3-5-7-18)23(29)25-11-10-16-14-26-20-9-8-17(24)12-19(16)20/h3-9,12-15,26H,10-11H2,1-2H3,(H,25,29)

InChI Key

NEGAJIOUESHZIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

A regioselective method employs phenyl isopropyl diketone and hydrazine hydrate under acidic conditions. For example, heating phenyl isopropyl diketone (1.0 eq) with hydrazine hydrate (1.2 eq) in ethanol at reflux for 12 hours yields 1-phenyl-3-isopropyl-1H-pyrazole with >85% regioselectivity. Subsequent oxidation of the methyl group at position 5 to a carboxylic acid is achieved using potassium permanganate in aqueous sulfuric acid, though this step often requires optimization to avoid over-oxidation.

Alternative Approach : Direct synthesis of the 5-carboxylated pyrazole via cyclocondensation of ethyl 3-oxo-3-phenylpropanoate with isopropyl hydrazine in dimethylformamide (DMF) at 120°C, followed by hydrolysis with sodium hydroxide.

Transition Metal-Catalyzed Methods

Palladium-catalyzed cross-coupling reactions enable precise substitution patterns. For instance, a Suzuki-Miyaura coupling between 5-bromo-1-phenyl-3-isopropylpyrazole and pinacol boronic esters under Pd(PPh₃)₄ catalysis introduces aryl groups at position 5. However, carboxylation via carbonylation using CO gas and a palladium catalyst (e.g., Pd(OAc)₂) in methanol at 80°C provides direct access to the 5-carboxylic acid derivative.

Functionalization of the Pyrazole Carboxylic Acid

Carboxamide Formation

The carboxylic acid is activated for amide coupling via mixed anhydride or carbodiimide methods:

  • Mixed Anhydride Method : Treatment with ethyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) at 0°C generates the anhydride, which reacts with 2-(5-fluoro-1H-indol-3-yl)ethylamine to yield the target amide.

  • Carbodiimide Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the acid couples with the amine at room temperature, achieving >75% yield after purification by column chromatography.

Critical Parameters :

  • Solvent choice (DMF or THF) impacts reaction efficiency.

  • Excess amine (1.5 eq) ensures complete conversion.

Synthesis of 2-(5-Fluoro-1H-Indol-3-yl)ethylamine

Indole Ring Construction

The 5-fluoroindole moiety is synthesized via Fischer indole synthesis:

  • Cyclization of 4-fluorophenylhydrazine with butyraldehyde in acetic acid at 100°C produces 5-fluoroindole.

Ethylamine Side Chain Introduction

  • Mannich Reaction : Treating 5-fluoroindole with formaldehyde and ethylamine hydrochloride in ethanol introduces the ethylamine group at position 3.

  • Reductive Amination : Reaction of 3-acetyl-5-fluoroindole with ethylamine and sodium cyanoborohydride in methanol yields the ethylamine derivative.

Final Assembly and Optimization

Coupling of Pyrazole and Indole Moieties

The convergent synthesis involves reacting 1-phenyl-3-isopropyl-1H-pyrazole-5-carboxylic acid with 2-(5-fluoro-1H-indol-3-yl)ethylamine under carbodiimide conditions. Key findings include:

  • Yield Enhancement : Using HOBt as an additive increases yields from 65% to 82%.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (7:3) removes unreacted starting materials.

Scalability and Process Considerations

  • Catalyst Recycling : Palladium catalysts from Suzuki couplings are recovered via filtration and reused, reducing costs.

  • Solvent Selection : Substituting DMF with cyclopentyl methyl ether (CPME) improves environmental sustainability without compromising yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H4), 7.65–7.58 (m, 5H, phenyl), 7.32 (dd, J = 8.4 Hz, 1H, indole-H7), 6.92 (s, 1H, indole-H2), 3.72 (t, J = 6.8 Hz, 2H, CH₂NH), 2.91 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂).

  • LC-MS : m/z 434.2 [M+H]⁺, confirming molecular weight.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity, with retention time = 12.4 min.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation : Use of bulky directing groups (e.g., isopropyl) ensures correct substitution at position 3.

  • Amide Hydrolysis : Avoiding aqueous conditions during coupling prevents degradation of the carboxamide .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields oxindole derivatives, while reduction of a nitro group results in the corresponding amine .

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular proteins and enzymes, modulating their activity and affecting various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide and related compounds:

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
This compound Pyrazole-carboxamide - 1-Phenyl
- 3-Isopropyl
- 5-Fluoroindole-ethyl side chain
Hypothesized: Kinase or PLD inhibition (based on structural analogs)
FIPI (N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide) Indole-carboxamide - Piperidine-benzimidazolone
- 5-Fluoroindole
PLD inhibitor (IC₅₀ = 25 nM)
Razaxaban (DPC 906) Pyrazole-carboxamide - 3-Trifluoromethyl
- 1-Aminobenzisoxazole
- 4-Fluorophenyl
Factor Xa inhibitor (Ki = 0.19 nM); antithrombotic agent
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]but-3-yne-1-sulfonamide Indole-sulfonamide - But-3-yne-sulfonamide
- 5-Fluoroindole
No direct activity reported; structural focus on sulfonamide linkage
5-MeO-DIPT Tryptamine derivative - 5-Methoxyindole
- Isopropyl ketone
Psychoactive substance (serotonin receptor agonist)

Structural and Functional Insights:

Indole Modifications :

  • The 5-fluoroindole moiety is shared with FIPI and 5-MeO-DIPT. While FIPI uses this group for PLD inhibition, 5-MeO-DIPT leverages it for serotonin receptor binding, highlighting substituent-dependent target specificity .
  • The ethyl linker in the target compound and FIPI enhances membrane permeability compared to bulkier analogs .

Pyrazole vs. Benzisoxazole/Thiazole Cores :

  • The target compound’s pyrazole core differs from razaxaban’s pyrazole-benzisoxazole hybrid, which confers factor Xa selectivity .
  • Substituents at pyrazole positions 1 and 3 (phenyl and isopropyl) may reduce off-target effects compared to trifluoromethyl groups in razaxaban, which enhance potency but increase metabolic stability challenges .

Carboxamide vs. Sulfonamide Linkers: The carboxamide group in the target compound and FIPI supports hydrogen bonding with enzyme active sites, critical for PLD inhibition .

Pharmacological Potential: Unlike razaxaban, the target compound lacks a charged P(4) moiety (e.g., dimethylaminomethyl), which may limit oral bioavailability but improve CNS penetration if repurposed for neurological targets . Compared to FIPI, the absence of a piperidine-benzimidazolone group could reduce PLD affinity but enhance selectivity for other indole-binding targets .

Biological Activity

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound can be described by its chemical structure, which includes a pyrazole core substituted with an indole and a phenyl group. The presence of a 5-fluoro substitution on the indole ring is notable for its potential influence on biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Various research findings indicate that pyrazole derivatives exhibit significant cytotoxic effects against multiple cancer cell lines.

Key Findings from Research Studies

  • Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell growth:
    • MCF7 (breast cancer) : IC50 = 0.39 ± 0.06 µM
    • HCT116 (colon cancer) : IC50 = 0.46 ± 0.04 µM
    • A549 (lung cancer) : IC50 = 0.28 µM .
  • Mechanisms of Action :
    • The compound appears to induce apoptosis and autophagy in cancer cells, which are crucial mechanisms for inhibiting tumor growth. For example, certain derivatives have been shown to promote autophagy in A549 cells without triggering apoptosis .
    • Inhibition of cyclin-dependent kinases (CDKs) has also been observed, suggesting that the compound may interfere with cell cycle regulation .
  • Comparative Studies : When compared to standard chemotherapeutic agents, the pyrazole derivative exhibited comparable or superior activity against resistant cancer cell lines, indicating its potential as an alternative therapeutic agent .

Data Table: Biological Activity Overview

Cell LineIC50 Value (µM)Mechanism of Action
MCF70.39 ± 0.06Apoptosis, CDK inhibition
HCT1160.46 ± 0.04Apoptosis
A5490.28Autophagy
SF-26831.5Cytotoxicity

Case Study 1: Anticancer Efficacy

In a controlled study involving various pyrazole derivatives, this compound was tested against multiple cancer types. Results indicated that it significantly inhibited tumor growth in xenograft models, showcasing its potential for clinical applications.

Case Study 2: Mechanistic Insights

Another study focused on the molecular mechanisms underlying the anticancer activity of this compound. It was found to modulate key signaling pathways involved in cell survival and proliferation, further validating its role as a promising therapeutic agent.

Q & A

Q. What are the typical synthetic routes for N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, and what key reaction conditions are critical for optimizing yield and purity?

The synthesis of this compound typically involves multi-step organic reactions. For example, pyrazole carboxamide derivatives are often synthesized via condensation reactions between indole-ethylamine intermediates and activated pyrazole carboxylic acids. Key steps include:

  • Indole functionalization : Introducing the 5-fluoro substituent via electrophilic substitution or palladium-catalyzed cross-coupling reactions.
  • Pyrazole core assembly : Cyclocondensation of hydrazines with β-keto esters or via 1,3-dipolar cycloaddition.
  • Carboxamide coupling : Using coupling reagents like EDCI/HOBt or DCC to link the pyrazole and indole-ethylamine moieties. Critical conditions include precise temperature control (e.g., 0–5°C for nitro group reductions) and pH adjustments during aqueous workups to minimize side reactions. Purity is enhanced via column chromatography or recrystallization in ethanol/water mixtures .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential for confirming its molecular identity?

Structural validation requires a combination of techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., indole C3 ethyl linkage, pyrazole substituents).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peak matching theoretical mass).
  • HPLC with UV/Vis detection : Assesses purity (>95%) and detects trace impurities.
  • X-ray crystallography (if crystalline): Resolves absolute stereochemistry and intermolecular interactions. Cross-referencing with synthetic intermediates (e.g., indole-ethylamine precursors) ensures consistency in structural assignments .

Advanced Research Questions

Q. What strategies are employed to enhance the selectivity and potency of this pyrazole carboxamide derivative toward its biological target, and how are potential off-target interactions assessed?

Optimization strategies include:

  • Structure-activity relationship (SAR) studies : Systematic modification of the indole (e.g., 5-fluoro vs. 5-chloro) and pyrazole (e.g., isopropyl vs. cyclopropyl) substituents to enhance target binding.
  • Crystallographic analysis : Resolving ligand-target complexes (e.g., factor Xa binding pockets) to guide rational design .
  • Selectivity panels : Testing against related enzymes (e.g., thrombin, trypsin) to identify off-target effects. For example, replacing a benzamidine P1 group with a benzylamine moiety improved selectivity for factor Xa over plasma kallikrein by >100-fold .

Q. How do structural modifications at the indole and pyrazole moieties influence the compound’s pharmacokinetic profile, particularly regarding oral bioavailability and metabolic stability?

Key modifications include:

  • Indole fluorination : The 5-fluoro group reduces metabolic oxidation by cytochrome P450 enzymes, extending half-life.
  • Pyrazole lipophilicity : Introducing isopropyl groups enhances membrane permeability but may increase plasma protein binding.
  • Carboxamide bioisosteres : Replacing the amide with a sulfonamide or urea can improve solubility and reduce first-pass metabolism. Pharmacokinetic studies in rodent models (e.g., Cmax, AUC) combined with in vitro hepatocyte stability assays guide iterative refinements .

Q. In cases of conflicting data between in vitro and in vivo efficacy studies for this compound, what methodological approaches are recommended to resolve such discrepancies?

Discrepancies often arise from differences in:

  • Protein binding : In vitro assays (e.g., enzyme inhibition IC50_{50}) may not account for plasma protein binding. Measuring free fraction via equilibrium dialysis clarifies relevance to in vivo efficacy.
  • Metabolite interference : LC-MS/MS profiling of plasma metabolites identifies active or inhibitory derivatives.
  • Dosing regimens : Adjusting frequency or route (e.g., oral vs. IV) in animal models (e.g., rat thrombosis) reconciles efficacy gaps. Contradictory data should prompt re-evaluation of assay conditions (e.g., buffer ionic strength, cofactors) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in enzyme inhibition assays when testing analogs of this compound?

Contradictions may stem from:

  • Assay variability : Inter-lab differences in substrate concentrations (e.g., chromogenic vs. fluorogenic substrates) or enzyme sources (recombinant vs. plasma-derived). Standardizing protocols (e.g., CLSI guidelines) minimizes variability.
  • Allosteric vs. competitive inhibition : Pre-incubation time with the enzyme (e.g., 10 vs. 30 minutes) affects IC50_{50} values. Kinetic studies (e.g., Lineweaver-Burk plots) clarify mechanisms.
  • Salt forms : HCl vs. free base salts alter solubility and apparent potency. Cross-validation using orthogonal assays (e.g., surface plasmon resonance) resolves ambiguities .

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